2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
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Overview
Description
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of polar solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation have been employed to reduce reaction times and improve efficiency. The use of catalysts like iodine (I2) can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, the compound has been shown to inhibit tyrosine kinases and other signaling molecules involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antimicrobial activity.
Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-inflammatory properties.
6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8ClN3OS |
---|---|
Molecular Weight |
229.69 g/mol |
IUPAC Name |
2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3OS.ClH/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6;/h2-4H,1H3,(H,9,10,11,12);1H |
InChI Key |
BOYHZMSOAVDFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)C(=O)N1.Cl |
Origin of Product |
United States |
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